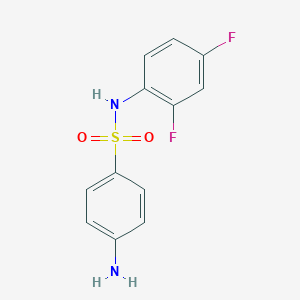

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide: is an organic compound with the molecular formula C12H10F2N2O2S It is characterized by the presence of an amino group, a difluorophenyl group, and a benzenesulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide typically involves the following steps:

Nitration: The starting material, 2,4-difluoroaniline, undergoes nitration to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Sulfonation: The resulting 4-amino-2,4-difluoroaniline is then subjected to sulfonation with chlorosulfonic acid to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of sulfonic acids.

Reduction: Reduction of the sulfonamide group can yield corresponding amines.

Substitution: The amino and difluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

Oxidation: Formation of sulfonic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the sulfonamide group is particularly relevant, as sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of dyes and polymers.

Mécanisme D'action

The mechanism of action of 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the difluorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-amino-N-(2,4-dichlorophenyl)benzenesulfonamide

- 4-amino-N-(2,4-dibromophenyl)benzenesulfonamide

- 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide

Uniqueness

Compared to its analogs, 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity. The electron-withdrawing nature of fluorine enhances the compound’s ability to participate in various chemical reactions and may improve its binding affinity to biological targets.

Activité Biologique

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in oncology and infectious disease. This compound is characterized by its unique chemical structure, which includes an amino group and difluorophenyl moiety, contributing to its interaction with various biological targets.

- Chemical Formula : C13H11F2N3O2S

- CAS Number : 1717-36-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against several human tumor cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The compound's efficacy was assessed through cell viability assays, revealing IC50 values of approximately 3 µM for HCT-116, 5 µM for MCF-7, and 7 µM for HeLa cells.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 3 |

| MCF-7 | 5 |

| HeLa | 7 |

The mechanism by which this compound exerts its effects involves the inhibition of key pathways associated with cancer cell proliferation. Studies suggest that it may interfere with the mTOR signaling pathway and other related oncogenic processes. Additionally, the compound's structural features allow it to bind effectively to target proteins involved in tumor growth and survival .

Inhibition of Viral Replication

In addition to its anticancer properties, this compound has shown promise in inhibiting viral replication. For instance, it was tested against the influenza virus in vitro, demonstrating a reduction in viral mRNA levels and protein expression in infected cells. The compound's mechanism appears to involve interference with viral entry or replication processes .

Case Studies

-

Study on Anticancer Efficacy :

- Objective : To evaluate the anticancer activity of this compound.

- Methodology : Cell viability assays were performed on various cancer cell lines.

- Results : Significant cytotoxicity was observed across all tested cell lines, particularly in HCT-116 cells.

-

Influenza Virus Study :

- Objective : To assess the antiviral effects of the compound.

- Methodology : Primary human bronchial epithelial cells were infected with the influenza virus and treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in viral load was noted, indicating potential as an antiviral agent .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest favorable solubility and permeability characteristics; however, further studies are needed to evaluate its toxicity profile comprehensively.

Propriétés

IUPAC Name |

4-amino-N-(2,4-difluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O2S/c13-8-1-6-12(11(14)7-8)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWJIXGZACXKRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381770 |

Source

|

| Record name | 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1717-36-8 |

Source

|

| Record name | 4-amino-N-(2,4-difluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.